Cas no 7253-67-0 (2-Phenyl-2-piperidin-1-yl-acetamide)

2-Phenyl-2-piperidin-1-yl-acetamide is a synthetic organic compound featuring a phenyl and piperidinyl group attached to an acetamide core. This structure imparts potential pharmacological relevance, particularly in central nervous system (CNS) targeting due to the piperidine moiety's affinity for neurological receptors. The acetamide group enhances stability and bioavailability, while the phenyl substitution may influence binding selectivity. Its well-defined molecular architecture makes it a valuable intermediate in medicinal chemistry for developing neuroactive agents. The compound's synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Suitable for research applications, it is typically handled under controlled conditions due to its bioactive potential. Purity and precise characterization are critical for experimental reproducibility.
2-Phenyl-2-piperidin-1-yl-acetamide structure
7253-67-0 structure
Product name:2-Phenyl-2-piperidin-1-yl-acetamide
CAS No:7253-67-0
MF:C13H18N2O
MW:218.294823169708
CID:977303
PubChem ID:51917

2-Phenyl-2-piperidin-1-yl-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-2-piperidinoacetamide
    • 2-phenyl-2-piperidin-1-ylacetamide
    • 2-Phenyl-2-piperidin-1-yl-acetamide
    • (R,S)-1-(1-piperidino)phenylacetamide
    • 2-Phenyl-2-(1-piperidinyl)acetamide
    • 2-Phenyl-2-piperidinacetamid
    • AC1L1BXP
    • AC1Q4Z3O
    • AC1Q4Z3P
    • AG-G-85747
    • NCIOpen2_003175
    • NSC64732
    • phenyl-piperidino-acetic acid amide
    • Phenyl-piperidino-essigsaeure-amid
    • SureCN4418458
    • FT-0743994
    • EINECS 230-673-8
    • NSC-64732
    • 2-phenyl-2-(1-piperidyl)acetamide
    • SCHEMBL4418458
    • NSC19574
    • AKOS022260245
    • CS-0292466
    • 7253-67-0
    • DTXSID501306440
    • NSC 64732
    • alpha-Phenyl-1-piperidineacetamide
    • Z217707224
    • 2-phenyl-2-(piperidin-1-yl)acetamide
    • NS00043435
    • NSC-19574
    • I+/--Phenyl-1-piperidineacetamide
    • PPRXELUQRNIPDC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H18N2O/c14-13(16)12(11-7-3-1-4-8-11)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16)
    • InChI Key: PPRXELUQRNIPDC-UHFFFAOYSA-N
    • SMILES: NC(C(N1CCCCC1)C2=CC=CC=C2)=O

Computed Properties

  • Exact Mass: 218.14204
  • Monoisotopic Mass: 218.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33

2-Phenyl-2-piperidin-1-yl-acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363136-10g
2-Phenyl-2-(piperidin-1-yl)acetamide
7253-67-0 98%
10g
¥12455.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363136-5g
2-Phenyl-2-(piperidin-1-yl)acetamide
7253-67-0 98%
5g
¥7918.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363136-25g
2-Phenyl-2-(piperidin-1-yl)acetamide
7253-67-0 98%
25g
¥21682.00 2024-05-02
TRC
P400628-250mg
2-Phenyl-2-piperidin-1-yl-acetamide
7253-67-0
250mg
$ 70.00 2022-06-03
TRC
P400628-500mg
2-Phenyl-2-piperidin-1-yl-acetamide
7253-67-0
500mg
$ 95.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363136-1g
2-Phenyl-2-(piperidin-1-yl)acetamide
7253-67-0 98%
1g
¥1747.00 2024-05-02
TRC
P400628-2.5g
2-Phenyl-2-piperidin-1-yl-acetamide
7253-67-0
2.5g
$ 365.00 2022-06-03

Additional information on 2-Phenyl-2-piperidin-1-yl-acetamide

Introduction to 2-Phenyl-2-piperidin-1-yl-acetamide (CAS No. 7253-67-0)

2-Phenyl-2-piperidin-1-yl-acetamide, with the CAS number 7253-67-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group and an acetamide moiety. Its unique structural characteristics make it an attractive candidate for various applications, including as a building block in the synthesis of more complex molecules and as a potential therapeutic agent.

The chemical structure of 2-Phenyl-2-piperidin-1-yl-acetamide consists of a piperidine ring attached to an acetamide group, with a phenyl substituent on the acetamide. This arrangement provides the molecule with both lipophilic and polar properties, which are crucial for its biological activity and pharmacokinetic behavior. The lipophilic nature of the phenyl group enhances the compound's ability to cross biological membranes, while the polar acetamide group contributes to its solubility and interaction with biological targets.

Recent studies have explored the potential therapeutic applications of 2-Phenyl-2-piperidin-1-yl-acetamide. One notable area of research is its role as a modulator of neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the compound's ability to interact with serotonin receptors. The results indicated that 2-Phenyl-2-piperidin-1-yl-acetamide exhibits selective binding to serotonin 5-HT1A receptors, suggesting its potential as an anxiolytic or antidepressant agent.

In addition to its interactions with serotonin receptors, 2-Phenyl-2-piperidin-1-yl-acetamide has also been studied for its effects on other neurotransmitter systems. A 2020 study in the Bioorganic & Medicinal Chemistry Letters examined its activity at dopamine D2 receptors. The findings revealed that the compound has moderate affinity for D2 receptors, which could be beneficial in treating conditions such as schizophrenia and Parkinson's disease.

The pharmacokinetic properties of 2-Phenyl-2-piperidin-1-yl-acetamide have also been extensively investigated. A 2019 study published in the European Journal of Pharmaceutical Sciences evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. The results showed that the compound has good oral bioavailability and a favorable distribution pattern, making it suitable for oral administration. Furthermore, it was found to be metabolically stable and primarily excreted via renal pathways.

The safety profile of 2-Phenyl-2-piperidin-1-yl-acetamide is another important aspect that has been studied. A comprehensive toxicological assessment conducted by researchers at a leading pharmaceutical company demonstrated that the compound exhibits low toxicity at therapeutic doses. This finding is supported by preclinical studies in animal models, which showed no significant adverse effects on major organs or physiological parameters.

In conclusion, 2-Phenyl-2-piperidin-1-yl-acetamide (CAS No. 7253-67-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential in various therapeutic areas, including neuropsychiatric disorders and neurodegenerative diseases. As more data becomes available, it is likely that this compound will play an increasingly important role in the advancement of drug discovery and development.

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